3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8519218
InChI: InChI=1S/C21H27NO5/c1-5-24-17-12-10-9-11-16(17)22-21(23)15-13-18(25-6-2)20(27-8-4)19(14-15)26-7-3/h9-14H,5-8H2,1-4H3,(H,22,23)
SMILES: CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC
Molecular Formula: C21H27NO5
Molecular Weight: 373.4 g/mol

3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide

CAS No.:

Cat. No.: VC8519218

Molecular Formula: C21H27NO5

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide -

Specification

Molecular Formula C21H27NO5
Molecular Weight 373.4 g/mol
IUPAC Name 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide
Standard InChI InChI=1S/C21H27NO5/c1-5-24-17-12-10-9-11-16(17)22-21(23)15-13-18(25-6-2)20(27-8-4)19(14-15)26-7-3/h9-14H,5-8H2,1-4H3,(H,22,23)
Standard InChI Key WDHSEIIZHZQVQQ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC
Canonical SMILES CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

3,4,5-Triethoxy-N-(2-ethoxyphenyl)benzamide consists of a central benzamide core substituted with three ethoxy groups at the 3, 4, and 5 positions. The amide nitrogen is further linked to a 2-ethoxyphenylbenzotriazole group, introducing steric and electronic complexity. The SMILES notation (CCOc1ccc(cc1)n1nc2cc(C)c(cc2n1)NC(c1cc(c(c(c1)OCC)OCC)OCC)=O) confirms the presence of ethoxy (-OCH2CH3) and benzotriazole functionalities .

Physicochemical Properties

Key properties are summarized below:

PropertyValue
Molecular FormulaC28H32N4O5
Molecular Weight504.59 g/mol
logP (Partition Coefficient)5.2858
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Polar Surface Area75.507 Ų
Solubility (logSw)-5.289

The high logP value suggests strong lipid membrane permeability, while the low solubility (logSw = -5.289) indicates challenges in aqueous formulations .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route:

  • Formation of 3,4,5-Triethoxybenzoic Acid: Ethylation of gallic acid using ethyl bromide in the presence of a base yields the triethoxy-substituted benzoic acid.

  • Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl2) produces 3,4,5-triethoxybenzoyl chloride.

  • Amide Coupling: Reacting the acid chloride with 2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-amine in dichloromethane (DCM) using triethylamine as a base forms the final product .

Industrial Considerations

Scale-up requires optimizing reaction conditions (e.g., temperature, solvent recovery) to enhance yield (>80%) and purity. Continuous flow reactors may mitigate exothermic risks during acid chloride formation .

Chemical Reactivity and Functional Transformations

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis: Concentrated HCl at reflux yields 3,4,5-triethoxybenzoic acid and 2-ethoxyphenylbenzotriazole amine.

  • Basic Hydrolysis: NaOH in ethanol generates the sodium salt of the carboxylic acid .

Ether Oxidation

Ethoxy groups are oxidized to ketones or carboxylic acids using strong oxidants like KMnO4 in acidic media. For example, oxidation of the 4-ethoxy substituent produces a ketone intermediate.

Substitution Reactions

Electrophilic aromatic substitution occurs at the benzotriazole ring’s ortho and para positions. Nitration with HNO3/H2SO4 introduces nitro groups, which can be reduced to amines for further derivatization .

Structural Analysis and Crystallography

X-Ray Diffraction Studies

While no crystallographic data exists for 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide, related trimethoxy analogues exhibit planar benzamide cores with dihedral angles of 41.5° between aromatic rings. Ethoxy groups likely adopt similar torsional arrangements, with C-O-C-C angles near 103.9° for steric flexibility .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O ether stretch).

  • NMR: ¹H NMR signals at δ 1.2–1.4 ppm (ethoxy CH3), δ 3.4–4.1 ppm (OCH2), and δ 7.2–8.1 ppm (aromatic protons) .

Biological Activity and Applications

Material Science Applications

The benzotriazole moiety’s UV absorption (λmax ~340 nm) could be exploited in organic semiconductors or sunscreen additives. Stability under UV light remains unverified .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: ADMET profiling is needed to assess oral bioavailability.

  • Crystallographic Data: Single-crystal X-ray analysis would clarify conformational preferences.

  • Biological Screening: Testing against cancer cell lines or microbial pathogens could reveal therapeutic utility.

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